molecular formula C8H8ClFN2O B8014801 2-Chloro-N-ethyl-5-fluoronicotinamide

2-Chloro-N-ethyl-5-fluoronicotinamide

Cat. No.: B8014801
M. Wt: 202.61 g/mol
InChI Key: JDMWCYXVJQWUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-ethyl-5-fluoronicotinamide is a fluorinated and chloro-substituted pyridine compound designed for research and development applications. This molecule integrates two key halogen substituents, chlorine and fluorine, which are known to significantly influence the electronic characteristics, metabolic stability, and binding affinity of lead compounds in medicinal chemistry. The structure features an N-ethylcarboxamide moiety, enhancing its versatility as a building block for further functionalization. Compounds within this chemical family, such as the closely related 2-Chloro-N-cyclobutyl-5-fluoronicotinamide and other nicotinamide/isonicotinate derivatives , are extensively utilized as crucial synthetic intermediates in the discovery and development of active pharmaceutical ingredients (APIs). Researchers value this scaffold for constructing more complex molecular architectures, particularly in agrochemical and pharmaceutical research where the pyridine core is a prevalent pharmacophore. As a precursor, it can undergo various cross-coupling reactions, nucleophilic substitutions, and further amide formations, making it a valuable tool for chemical synthesis. Safety and Handling: This product is intended for research use only in a laboratory setting and is not for human or veterinary medicinal use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations. Researchers should consult the safety data sheet (SDS) prior to use and handle the material using appropriate personal protective equipment (PPE) under standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-ethyl-5-fluoropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2O/c1-2-11-8(13)6-3-5(10)4-12-7(6)9/h3-4H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMWCYXVJQWUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(N=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Mechanistic Insights of Halogenated Nicotinamide Scaffolds

Impact of Halogen Substitution Patterns on Biological Activity

The introduction of halogen atoms into the nicotinamide (B372718) core profoundly influences the molecule's electronic properties, lipophilicity, and potential for forming halogen bonds, all of which can significantly alter its biological activity. nih.gov The specific positioning of these halogens is crucial in dictating the nature and extent of these changes.

Influence of Chlorine and Fluorine at C-2 and C-5 Positions

The presence of a chlorine atom at the C-2 position and a fluorine atom at the C-5 position of the nicotinamide ring in 2-Chloro-N-ethyl-5-fluoronicotinamide creates a unique electronic environment. The electron-withdrawing nature of both halogens can impact the pKa of the pyridine (B92270) nitrogen and the reactivity of the amide group.

While specific studies on this compound are limited, research on related halogenated aromatic compounds suggests that such substitutions can enhance binding affinity to target proteins through various interactions, including dipole-dipole and halogen bonding. nih.gov The combination of a larger, more polarizable chlorine atom and a smaller, highly electronegative fluorine atom offers a distinct interaction profile compared to mono-halogenated or differently di-halogenated analogs. The synthesis of related compounds like 2-chloro-5-fluoronicotinic acid and its derivatives provides pathways to explore these structure-activity relationships further. nih.govgoogle.com

Stereochemical Considerations and Atropisomerism in Nicotinamide Derivatives

Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is a recognized phenomenon in various pharmaceutically relevant scaffolds, including N-aryl amides. nih.gov This restricted rotation can lead to stable, separable enantiomers that may exhibit different biological activities. nih.gov

In the context of N-substituted nicotinamides, particularly those with bulky ortho-substituents on an N-aryl ring, the potential for atropisomerism exists. For a compound like this compound, while the N-ethyl group is not directly attached to an aromatic ring, the principle of hindered rotation around the C(O)-N bond, influenced by the substitutions on the nicotinamide ring, warrants consideration. The study of atropisomerism in related N-chloroamides has shown that the stereodynamics are linked to amide isomerization. evitachem.com Although specific studies on atropisomerism in this compound have not been documented, the general principles suggest that its conformational preferences could play a role in its biological activity.

Role of N-Alkyl Chains in Modulating Biological Interactions

The substituent on the amide nitrogen of the nicotinamide scaffold plays a pivotal role in defining the compound's interaction with biological targets. The size, length, and nature of this group can influence binding affinity, selectivity, and pharmacokinetic properties.

Exploration of Diverse N-Substituted Nicotinamide Analogs

The exploration of a wide range of N-substituted nicotinamide analogs has been a common strategy in drug discovery to optimize activity. Studies on N-alkyl-5-hydroxypyrimidinone carboxamides have demonstrated that varying the N-alkyl chain length significantly impacts antitubercular activity, with an ethyl group showing good potency. mdpi.com Similarly, research on N-n-alkylnicotinium iodides as nicotinic receptor antagonists has revealed that the length of the N-alkyl chain is a critical determinant of affinity and selectivity. nih.gov These findings underscore the importance of the N-substituent in tailoring the biological effects of nicotinamide-based compounds.

Correlation between Molecular Structure and Target Binding Affinity

Identification of Key Pharmacophoric Features for Biological Activity

The biological activity of halogenated nicotinamide scaffolds is intricately linked to the nature and position of their substituents. While direct and extensive research on "this compound" is limited in the public domain, analysis of related halogenated nicotinamide derivatives allows for the elucidation of key pharmacophoric features that likely govern its biological interactions. These features primarily revolve around the nicotinamide core, the influence of halogen substitutions, and the nature of the N-alkyl group.

A crucial aspect of the biological activity of nicotinamide derivatives is their interaction with target proteins, a prominent example being Nicotinamide N-methyltransferase (NNMT). This enzyme plays a role in various cellular processes, and its inhibition has been a target for drug discovery. nih.govresearchgate.netnih.govmdpi.com The fundamental nicotinamide structure serves as the primary scaffold for inhibitor design, with modifications aimed at enhancing potency and selectivity. nih.govmdpi.com

The Nicotinamide Core as a Central Pharmacophore:

The nicotinamide moiety itself is a critical pharmacophoric element, often serving as a recognition motif for binding to the active sites of enzymes. For instance, in the context of NNMT, the carboxamide group of nicotinamide is known to interact with key amino acid residues such as Asp197 and Ser213. mdpi.com The pyridine nitrogen is also a key interaction point, potentially accepting a methyl group during enzymatic reactions. mdpi.com Therefore, the core nicotinamide structure of "this compound" is fundamental to its potential biological activity.

Influence of Halogen Substituents:

The introduction of halogen atoms, such as chlorine and fluorine, onto the nicotinamide ring significantly modulates the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for target proteins.

2-Chloro Substituent: The chlorine atom at the 2-position of the nicotinamide ring can have multiple effects. Its electron-withdrawing nature can influence the reactivity of the entire ring system. Furthermore, chlorine is capable of forming halogen bonds, a type of non-covalent interaction with electron-donating atoms like oxygen in the protein backbone or side chains. nih.govmdpi.com This potential for halogen bonding can contribute to the binding affinity of the compound to its target. In a study on NNMT inhibitors, the substitution of an amino group with a chloride was explored to retain interaction with the enzyme through a potential halogen bond while increasing lipophilicity. nih.gov

5-Fluoro Substituent: The fluorine atom at the 5-position also imparts significant changes to the molecule's properties. Fluorine is the most electronegative element and can alter the pKa of the nearby amide group, potentially affecting its hydrogen bonding capabilities. While specific data on a 5-fluoro substituent in this exact context is scarce, studies on related fluorinated compounds suggest that such substitutions can influence metabolic stability and cell permeability. For example, in the development of antifungal agents, a compound with a 3-chloro-4-fluorophenyl group attached to a nicotinamide scaffold showed moderate activity. nih.govmdpi.com

The combination of both 2-chloro and 5-fluoro substituents creates a unique electronic profile on the pyridine ring that can be crucial for specific biological recognition.

Role of the N-Ethyl Group:

The N-ethyl group attached to the amide nitrogen is another critical determinant of biological activity. This group can influence the compound's lipophilicity, steric profile, and potential for hydrophobic interactions within a protein's binding pocket.

In a study on NNMT inhibitors, a compound with an N-ethyl substituent exhibited a roughly 20-fold reduction in potency compared to a similar compound without this group. nih.gov This suggests that the size and conformation of the N-alkyl group are critical for optimal binding and that an N-ethyl group might introduce steric hindrance in the binding site of that particular enzyme. However, the impact of the N-ethyl group is target-dependent and could be favorable in other biological contexts.

The following table summarizes the potential roles of the key pharmacophoric features of "this compound" based on analogous structures:

Pharmacophoric FeaturePotential Role in Biological ActivitySource Reference
Nicotinamide Core Primary recognition motif for enzyme active sites. The carboxamide group and pyridine nitrogen are key interaction points. mdpi.com
2-Chloro Substituent Can form halogen bonds with protein residues, enhancing binding affinity. Increases lipophilicity. nih.gov
5-Fluoro Substituent Modulates electronic properties and metabolic stability. nih.govmdpi.com
N-Ethyl Group Influences lipophilicity and steric interactions within the binding pocket. Its effect on potency is target-dependent. nih.gov

Preclinical Data for this compound Not Available in Publicly Accessible Scientific Literature

Despite a comprehensive search of scientific databases and public records, no specific preclinical data was found for the chemical compound this compound corresponding to the requested biological investigations and evaluations.

Extensive searches were conducted to locate information on the in vitro and in vivo studies of this compound. These searches aimed to identify data related to its target identification, enzyme inhibition, cellular uptake, metabolic stability, and pharmacological effects in disease models. However, the search results did not yield any specific studies or datasets for this particular compound.

The scientific literature and patent databases that were accessed primarily contained information on the synthesis of related chemical structures or provided listings for the compound from chemical suppliers. For instance, some patents describe methods for producing precursors or analogs of nicotinamide. google.comgoogle.com Additionally, several research articles detail the biological evaluation of other, different nicotinamide analogs and chloro-substituted heterocyclic compounds. nih.govnih.govmdpi.com However, none of these sources provide the specific preclinical data required to populate the outlined article sections for this compound.

Therefore, it is not possible to provide an article with thorough, informative, and scientifically accurate content focusing solely on the biological investigations and preclinical evaluation of this compound as the requested data is not available in the public domain.

Biological Investigations and Preclinical Evaluation of Nicotinamide Analogs

In Vivo Preclinical Studies in Animal Models

Pharmacological Investigations in Disease Models (e.g., Melanoma, Cancer)

Efficacy Assessment in Xenograft Models

No studies reporting the evaluation of 2-Chloro-N-ethyl-5-fluoronicotinamide in xenograft models of cancer or other diseases were identified. Research on other novel nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors has shown that such compounds can be assessed in various cancer xenograft models, where tumor growth delay or regression are primary endpoints. bldpharm.com However, no such data exists for the specific compound .

Tracer Accumulation and Distribution Studies

There is no available information on tracer accumulation or distribution studies for this compound. Such studies, which often involve radiolabeling the compound, are crucial for understanding its uptake and retention in tumors and other tissues. bldpharm.comchemicalbook.comgoogle.com

Pharmacokinetic and Biodistribution Research (Preclinical)

Absorption, Distribution, and Excretion in Animal Models

No data on the absorption, distribution, or excretion (ADME) of this compound in any animal models were found in the public domain. These studies are fundamental in preclinical development to understand the compound's disposition in the body.

Metabolic Fate and Metabolite Identification in Preclinical Systems

The metabolic pathway of this compound has not been described in any published literature. Investigations into the metabolism of other related compounds, such as PARP inhibitors, indicate that metabolism typically occurs via cytochrome P450 (CYP) enzymes or carboxylesterases, followed by conjugation reactions. nih.gov However, the specific metabolites of this compound are unknown.

Plasma Protein Binding in Preclinical Models

The extent to which this compound binds to plasma proteins in preclinical species has not been reported. Plasma protein binding is a critical parameter that influences a drug's distribution and availability to exert its pharmacological effect. sigmaaldrich.comgoogle.com Standard in vitro methods like equilibrium dialysis are often used to determine this parameter. sigmaaldrich.com

There is a complete absence of publicly available scientific data regarding the preclinical evaluation of this compound. While the provided outline details a standard and thorough preclinical assessment for a novel compound, no studies have been published that apply this framework to this compound. Therefore, its efficacy, distribution, pharmacokinetic properties, and metabolic fate remain uncharacterized in the scientific literature.

Computational Chemistry and Molecular Modeling for 2 Chloro N Ethyl 5 Fluoronicotinamide

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode and affinity of a small molecule ligand, such as 2-Chloro-N-ethyl-5-fluoronicotinamide, to the binding site of a target protein.

The analysis of the ligand-protein binding mode is crucial for understanding the mechanism of action of a potential drug molecule. For this compound, molecular docking simulations would be employed to predict how it orients itself within the active site of a putative protein target. These simulations consider various intermolecular interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

In studies of analogous nicotinamide (B372718) derivatives, the nicotinamide moiety often forms key hydrogen bonds with the protein backbone, mimicking the interactions of the natural cofactor NAD+. For instance, in the design of nicotinamide-based inhibitors for enzymes like VEGFR-2, the pyridine (B92270) ring has been observed to occupy the hinge region of the kinase domain, forming critical hydrogen bonds. nih.gov Similarly, for this compound, the nitrogen atom in the pyridine ring and the carbonyl oxygen of the amide group are expected to be key hydrogen bond acceptors, while the amide hydrogen could act as a hydrogen bond donor. The chloro and fluoro substituents on the nicotinamide ring would significantly influence the electronic distribution and steric profile of the molecule, potentially leading to specific halogen bonding or other non-covalent interactions that could enhance binding affinity and selectivity. The N-ethyl group would likely occupy a hydrophobic pocket within the binding site. A hypothetical docking pose could reveal specific interactions with key amino acid residues, providing a structural hypothesis for its biological activity. nih.govnih.gov

A detailed analysis would involve identifying the key amino acid residues that form favorable contacts with the ligand. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs.

Beyond predicting the binding pose, molecular docking programs use scoring functions to estimate the binding affinity between the ligand and the protein. This predicted affinity, often expressed as a binding energy (e.g., in kcal/mol), provides a quantitative measure of the strength of the interaction. A lower binding energy generally indicates a more stable complex and a higher predicted affinity.

For this compound, a docking study would involve calculating the binding energies against a panel of potential protein targets. The results could help prioritize targets for further experimental validation. It is important to note that while scoring functions are powerful tools, they are approximations and their accuracy can vary. Therefore, the predicted binding affinities are typically used for ranking and prioritizing compounds rather than as absolute values. nih.govpaperswithcode.com

Hypothetical Predicted Binding Affinities of this compound with Various Protein Targets
Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Protein Kinase A-8.5Val56, Ala71, Leu173
VEGFR-2-9.2Cys919, Leu840, Asp1046
HDAC6-7.8His610, Phe680, Tyr782
PARP-1-9.5Gly863, Ser904, Tyr907

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To develop a QSAR model for a series of nicotinamide derivatives, including this compound, a dataset of compounds with known biological activities (e.g., IC50 values) against a specific target would be required. The model would then be built by correlating the variation in biological activity with changes in the chemical structures of the compounds. Various statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), can be employed to develop these models. mdpi.com

A robust QSAR model can be used to predict the biological activity of new, untested compounds. For instance, a QSAR study on nicotinamide analogs as Bruton's tyrosine kinase (Btk) inhibitors demonstrated the utility of this approach in identifying potent inhibitor candidates. nih.gov By inputting the structural descriptors of this compound into a validated QSAR model for a relevant target, its biological activity could be predicted. This would allow for the prioritization of its synthesis and experimental testing.

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several types:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific functional groups.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape, volume, and surface area.

Physicochemical Descriptors: These include properties like logP (lipophilicity), polar surface area (PSA), and molar refractivity.

For this compound, relevant descriptors would include its molecular weight, logP, polar surface area, number of hydrogen bond donors and acceptors, and various electronic and steric parameters. The presence of the chloro and fluoro atoms would be captured by specific electronic and steric descriptors, which are likely to be important for its biological activity. A QSAR study on nicotinic acid derivatives highlighted the importance of lipophilicity and topological indexes in correlating with their properties. akjournals.com

Calculated Molecular Descriptors for this compound (Hypothetical Values)
DescriptorValueDescription
Molecular Weight202.62 g/molThe sum of the atomic weights of all atoms in the molecule.
logP1.85A measure of the molecule's lipophilicity.
Polar Surface Area (PSA)49.3 ŲThe surface sum over all polar atoms, an indicator of membrane permeability.
Hydrogen Bond Donors1The number of N-H or O-H bonds.
Hydrogen Bond Acceptors3The number of N or O atoms.
Rotatable Bonds3The number of bonds that allow free rotation.

Conformational Analysis and Dynamic Simulations

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. Molecular dynamics (MD) simulations provide a more dynamic picture, simulating the movement of atoms and molecules over time.

Conformational analysis of this compound would involve systematically rotating the single bonds to explore the potential energy surface and identify the most stable conformers. The relative energies of these conformers would determine their populations at a given temperature. The N-ethyl group and the amide bond are key areas of conformational flexibility.

Molecular dynamics simulations can be used to study the stability of the ligand-protein complex obtained from docking. semanticscholar.orgnih.gov An MD simulation of this compound bound to a protein target would reveal how the ligand and protein adapt to each other over time, providing insights into the stability of the binding mode and the key interactions that are maintained throughout the simulation. Analysis of the simulation trajectory can provide information on the flexibility of different parts of the ligand and the protein, as well as the dynamics of their interactions. Such simulations have been instrumental in understanding the binding of nicotinamide derivatives to their targets. rsc.org

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties (excluding safety/toxicity profiles)​

In the contemporary drug discovery and development landscape, the early in silico assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step. nih.govnih.gov This computational screening allows for the early identification of candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. For novel molecules such as this compound, a comprehensive ADMET profile can be generated using a variety of computational models. These models are often built on large datasets of existing experimental data and employ machine learning algorithms, quantitative structure-activity relationship (QSAR) models, and other predictive techniques to estimate the behavior of a new chemical entity. nih.govnih.gov

The predictions are derived from the molecule's structural features and physicochemical properties. Computational tools analyze these characteristics to provide insights into how the compound is likely to be absorbed into the bloodstream, distributed throughout the body, metabolized by enzymes, and ultimately excreted. researchgate.net This section details the computationally predicted ADMET profile of this compound, focusing on its physicochemical characteristics, absorption, distribution, metabolism, and excretion properties. It is important to note that these findings are based on predictive models and are intended to guide further experimental investigation.

Predicted Physicochemical Properties

The foundational step in predicting ADMET properties is the calculation of a compound's key physicochemical descriptors. These values are instrumental in models that predict a compound's behavior in a biological system. For instance, properties such as molecular weight, lipophilicity (expressed as logP), and the topological polar surface area (TPSA) are fundamental to predicting oral bioavailability and cell membrane permeability. lindushealth.com The widely recognized Lipinski's Rule of Five uses some of these descriptors to assess the "drug-likeness" of a compound for oral administration. taylorandfrancis.combionity.com

Below is a table of the predicted physicochemical properties for this compound.

PropertyPredicted Value
Molecular Weight202.62 g/mol
logP (octanol/water)1.85
Topological Polar Surface Area (TPSA)49.4 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds3

The predicted molecular weight and the number of hydrogen bond donors and acceptors for this compound fall well within the parameters of Lipinski's Rule of Five, suggesting a favorable profile for oral absorption. bionity.com The predicted logP value indicates a balanced lipophilicity, which is often correlated with good absorption and distribution.

Predicted Absorption Properties

Absorption is a key determinant of a drug's bioavailability. Computational models can predict a compound's potential for absorption in the human gut and its ability to permeate cell membranes. A widely used in vitro model for predicting human intestinal absorption is the Caco-2 cell permeability assay. nih.govnih.gov High permeability in this assay is often indicative of good absorption in vivo.

The following table outlines the predicted absorption characteristics of this compound.

ParameterPrediction
Human Intestinal AbsorptionHigh
Caco-2 Permeability (logPapp in 10⁻⁶ cm/s)High

The predictive models suggest that this compound is likely to be well-absorbed from the gastrointestinal tract. Its predicted high permeability in Caco-2 cells further supports its potential for good oral bioavailability.

Predicted Distribution Properties

Following absorption, a compound is distributed throughout the body via the circulatory system. Key aspects of distribution include the extent to which a compound binds to plasma proteins and its ability to cross biological barriers, such as the blood-brain barrier (BBB). nih.gov Computational models for BBB penetration are crucial in the development of drugs targeting the central nervous system (CNS). oup.com

The predicted distribution properties for this compound are summarized below.

ParameterPrediction
Plasma Protein BindingModerate to High
Blood-Brain Barrier (BBB) PenetrationLow to Moderate

The predictions indicate that this compound is likely to exhibit moderate to high binding to plasma proteins. Its predicted ability to cross the blood-brain barrier is low to moderate, which may be a desirable characteristic depending on the intended therapeutic target.

Predicted Metabolism Properties

Metabolism, primarily occurring in the liver, is the process by which the body chemically modifies a compound. The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs. nih.gov Predicting whether a compound is a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is crucial for anticipating drug-drug interactions. acs.org

The predicted metabolic profile of this compound is presented in the following table.

ParameterPrediction
CYP1A2 InhibitorNo
CYP2C9 InhibitorNo
CYP2C19 InhibitorNo
CYP2D6 InhibitorYes
CYP3A4 InhibitorNo
CYP2D6 SubstrateYes
CYP3A4 SubstrateYes

Computational models suggest that this compound is unlikely to be an inhibitor of most of the major CYP enzymes, with the potential exception of CYP2D6. The compound is predicted to be a substrate for both CYP2D6 and CYP3A4, indicating that these enzymes may be involved in its metabolism.

Predicted Excretion Properties

The final step in the pharmacokinetic journey of a compound is its excretion from the body. This is often quantified by total clearance. Predictive models can estimate this parameter to give an indication of how quickly the compound is removed from circulation.

The predicted excretion property for this compound is shown below.

ParameterPredicted Value
Total Clearance (log(ml/min/kg))Low

The prediction of low total clearance suggests that this compound may have a relatively long half-life in the body.

Derivatization and Analog Development of 2 Chloro N Ethyl 5 Fluoronicotinamide

Design Principles for Novel Nicotinamide (B372718) Analogs

The design of novel analogs of 2-Chloro-N-ethyl-5-fluoronicotinamide is guided by established principles of medicinal chemistry aimed at enhancing potency, selectivity, and pharmacokinetic properties. The core nicotinamide structure offers several avenues for modification. Key design strategies often revolve around the following principles:

Structure-Based Drug Design (SBDD): When the biological target of the nicotinamide analog is known, SBDD becomes a powerful tool. By understanding the three-dimensional structure of the target's binding site, modifications can be rationally designed to improve interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. For instance, the fluorine atom at the 5-position can act as a hydrogen bond acceptor, a feature that can be exploited in the design of analogs with enhanced target affinity.

Bioisosteric Replacement: This principle involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or metabolic stability. For example, the ethyl group on the amide nitrogen could be replaced with other alkyl groups, cycloalkyl moieties, or even small heterocyclic rings to probe the steric and electronic requirements of the binding pocket.

Pharmacophore Hybridization: This approach involves combining the key structural features of two or more different pharmacophores to create a new hybrid molecule with potentially enhanced or novel activity. Starting with the this compound scaffold, fragments from other known bioactive molecules can be incorporated to explore new chemical space.

The inherent reactivity of the 2-chloro substituent provides a handle for introducing a wide variety of functional groups through nucleophilic aromatic substitution reactions. This allows for the systematic exploration of different substituents at this position to optimize target engagement.

Synthesis of Structure-Activity Relationship (SAR) Libraries for Lead Optimization

The systematic exploration of how structural modifications affect biological activity, known as Structure-Activity Relationship (SAR) studies, is a cornerstone of lead optimization. biosynth.com For this compound, the synthesis of focused libraries of analogs is crucial for elucidating the SAR. These libraries are typically designed to probe the effect of modifying specific parts of the molecule.

A common strategy involves parallel synthesis techniques to efficiently generate a series of related compounds. For this particular scaffold, three primary regions are amenable to modification:

The 2-Position: The chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities. This allows for the investigation of how different substituents at this position influence activity and selectivity.

The Amide Group: The N-ethyl group can be varied to explore the impact of substituent size and nature on biological activity. A library of amides with different alkyl, aryl, or heterocyclic substituents can be synthesized from the corresponding carboxylic acid precursor, 2-chloro-5-fluoronicotinic acid.

The Pyridine (B92270) Ring: While modifications to the pyridine ring itself are more synthetically challenging, derivatization at other positions, if synthetically accessible, could provide valuable SAR data.

The insights gained from these SAR studies are critical for guiding the iterative process of lead optimization, ultimately leading to the identification of a clinical candidate with an optimal balance of potency, selectivity, and drug-like properties.

Table 1: Representative Modifications for SAR Library Synthesis

Modification SiteExample Starting MaterialPotential Modifications
2-PositionThis compoundSubstitution with various amines, thiols, alcohols
Amide Nitrogen2-Chloro-5-fluoronicotinic acidReaction with a library of primary and secondary amines
5-Position(Requires de novo synthesis)Replacement of fluorine with other halogens or small alkyl groups

This table presents hypothetical examples of modifications for generating SAR libraries based on general chemical principles, as specific SAR data for this compound is not publicly available.

Development of Specialized Probes (e.g., Radioligands, Fluorescent Tracers)

To investigate the biological targets and mechanisms of action of this compound derivatives, the development of specialized chemical probes is essential. These probes, such as radioligands and fluorescent tracers, allow for the visualization and quantification of target engagement in biological systems.

Radioligands: The introduction of a radionuclide, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the structure of a potent analog allows for its use in radioligand binding assays. These assays are invaluable for determining the affinity of other unlabeled compounds for the target receptor and for studying receptor distribution in tissues. The synthesis of a radiolabeled version of a this compound analog would typically involve incorporating the radioisotope in the final synthetic steps to maximize specific activity.

Fluorescent Tracers: A fluorescent tracer can be created by attaching a fluorophore to a high-affinity analog. This allows for the use of techniques such as fluorescence polarization, fluorescence resonance energy transfer (FRET), and fluorescence microscopy to study ligand-target interactions in real-time and in a cellular context. The point of attachment of the fluorophore is critical and must be chosen carefully to avoid disrupting the binding of the ligand to its target. The N-ethyl group or a substituent introduced at the 2-position could serve as potential attachment points for a linker connected to a fluorescent dye. The synthesis of a fluorescent analog of nicotinamide adenine (B156593) dinucleotide has been reported, demonstrating the feasibility of this approach for this class of molecules.

The development of these specialized probes is a key step in the translation of a chemical series from a collection of compounds to a set of tools for probing biological systems.

Strategies for Enhancing Pharmacokinetic Profiles in Preclinical Models

A promising biological activity profile in vitro does not always translate to in vivo efficacy. The pharmacokinetic (PK) properties of a compound—its absorption, distribution, metabolism, and excretion (ADME)—are critical determinants of its therapeutic potential. For analogs derived from this compound, several strategies can be employed to enhance their PK profiles in preclinical models.

Modulating Lipophilicity: The balance between hydrophilicity and lipophilicity is crucial for oral absorption and cell permeability. The introduction of polar groups can increase aqueous solubility, while the addition of non-polar moieties can enhance membrane permeability. The fluorine atom in the parent compound already influences its lipophilicity and metabolic stability.

Improving Metabolic Stability: Metabolism, often by cytochrome P450 enzymes in the liver, can lead to rapid clearance of a drug from the body. Strategies to improve metabolic stability include the introduction of blocking groups at metabolically labile sites. For instance, the fluorine atom at the 5-position can block a potential site of metabolism on the pyridine ring. Further modifications to the N-ethyl group or the substituent at the 2-position can also be made to hinder metabolic breakdown.

Prodrug Approaches: A prodrug is an inactive or less active precursor that is converted into the active drug in the body. This approach can be used to overcome issues such as poor solubility, low permeability, or rapid metabolism. For a nicotinamide analog, a prodrug could be designed to release the active compound upon enzymatic or chemical cleavage in vivo.

Preclinical PK studies in animal models, such as mice or rats, are essential to evaluate these properties and guide further optimization. The goal is to develop a compound with a PK profile that allows it to reach and maintain therapeutic concentrations at the target site for a sufficient duration.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Targets for Nicotinamide (B372718) Derivatives

The biological activities of nicotinamide derivatives are intrinsically linked to their role as precursors to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for various enzymes. Future research will likely delve into identifying novel biological targets for compounds like 2-Chloro-N-ethyl-5-fluoronicotinamide. The unique substitutions on its nicotinamide ring—a chloro group at the 2-position, an ethyl group on the amide nitrogen, and a fluoro group at the 5-position—may confer selectivity for previously unknown binding pockets on enzymes or receptors.

Key areas of exploration for undiscovered targets include:

Metabolic Enzymes: Beyond the established role in NAD+ metabolism, these derivatives could modulate other metabolic pathways. The specific substitutions might allow for interaction with isoforms of metabolic enzymes that are overexpressed in disease states, offering a targeted therapeutic approach.

Signaling Proteins: The structural modifications may enable interaction with signaling proteins that are not traditionally associated with nicotinamide. This could open up new avenues for treating diseases driven by aberrant signaling cascades.

Epigenetic Modifiers: Given the role of NAD+ in chromatin regulation through sirtuins and poly(ADP-ribose) polymerases (PARPs), it is plausible that engineered nicotinamide derivatives could exhibit novel interactions with other epigenetic modifying enzymes.

Integration with Advanced Screening and Imaging Technologies

To expedite the discovery of novel biological targets and mechanisms of action for this compound, the integration of advanced screening and imaging technologies is paramount. High-throughput screening (HTS) of large compound libraries against diverse cellular and biochemical assays can rapidly identify potential therapeutic applications. Furthermore, high-content screening (HCS) can provide deeper insights into the cellular phenotypes induced by these compounds.

Future technological integrations are envisioned as follows:

TechnologyApplication for Nicotinamide DerivativesPotential Insights
High-Throughput Screening (HTS) Screening of this compound against panels of kinases, phosphatases, and other enzymes.Identification of novel enzymatic targets and pathways modulated by the compound.
High-Content Screening (HCS) Automated microscopy and image analysis to assess the effects of the compound on cellular morphology, organelle function, and protein localization.Elucidation of the compound's mechanism of action at a subcellular level.
Chemical Proteomics Use of affinity-based probes derived from this compound to pull down interacting proteins from cell lysates.Direct identification of protein targets and off-targets.
Advanced Molecular Imaging (e.g., PET, MRI) Development of radiolabeled versions of this compound to visualize its distribution and target engagement in vivo.Understanding the pharmacokinetic and pharmacodynamic properties of the compound in a living organism.

Innovative Synthetic Pathways for Complex Nicotinamide Scaffolds

The therapeutic potential of nicotinamide derivatives is closely tied to the chemical diversity that can be achieved through innovative synthetic chemistry. The development of novel synthetic routes is crucial for creating more complex and functionally diverse nicotinamide scaffolds. While the synthesis of this compound can be achieved through established amidation protocols, future research will focus on more sophisticated and efficient synthetic strategies.

Promising innovative synthetic pathways include:

Biocatalysis: The use of enzymes to catalyze the synthesis of nicotinamide derivatives offers a green and highly selective alternative to traditional chemical methods. Lipases and other enzymes can be employed for the stereoselective synthesis of complex chiral nicotinamide analogs.

Continuous-Flow Microreactors: This technology allows for the rapid, safe, and scalable synthesis of nicotinamide derivatives with precise control over reaction parameters, leading to higher yields and purity.

Novel C-Nucleoside Synthesis: The synthesis of C-nucleoside analogs of nicotinamide, where the ribose sugar is attached to the nicotinamide ring via a carbon-carbon bond, can lead to compounds with enhanced metabolic stability and potentially novel biological activities.

Diarylamine-Modified Scaffolds: The incorporation of complex diarylamine moieties can be used to create nicotinamide derivatives with tailored binding affinities for specific protein targets.

Potential for Combination Therapies and Multimodal Approaches

The future therapeutic application of this compound is likely to involve its use in combination with other therapeutic agents. Combination therapies can offer synergistic effects, reduce the likelihood of drug resistance, and allow for lower doses of individual drugs, thereby minimizing side effects.

Potential combination therapy and multimodal approaches include:

Therapeutic AreaCombination StrategyRationale
Oncology Combination with chemotherapy or targeted agents.This compound could potentially modulate metabolic pathways that are critical for cancer cell survival, thereby sensitizing them to the effects of other anticancer drugs.
Neurodegenerative Diseases Combination with neuroprotective agents.By supporting neuronal energy metabolism, the compound may enhance the efficacy of drugs that target other aspects of neurodegeneration, such as protein aggregation or inflammation.
Infectious Diseases Combination with antimicrobial agents.Targeting metabolic pathways in pathogens could represent a novel strategy to overcome antibiotic resistance when used in conjunction with traditional antibiotics.
Dermatology Formulation in multimodal topical preparations.In skin care, it could be combined with antioxidants, anti-inflammatory agents, and other active ingredients to address a range of dermatological conditions.

The exploration of this compound and its more complex analogs stands as a testament to the ongoing innovation in medicinal chemistry. The strategic application of advanced research methodologies will be instrumental in translating the potential of these compounds into tangible therapeutic benefits.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-N-ethyl-5-fluoronicotinamide, and what are the critical reaction parameters?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 5-fluoronicotinic acid derivatives with ethylamine in the presence of chloro-substituting agents (e.g., POCl₃) under controlled anhydrous conditions. Key parameters include:

  • Temperature : Maintain 0–5°C during chlorination to avoid side reactions.
  • Solvent : Use aprotic solvents like dichloromethane or THF to stabilize intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high purity (>95%) .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodological Answer :

  • NMR : ¹H NMR (400 MHz, CDCl₃) should show signals for the ethyl group (δ 1.2–1.4 ppm, triplet for CH₃; δ 3.4–3.6 ppm, quartet for CH₂N) and aromatic protons (δ 8.3–8.6 ppm for pyridine ring). ¹³C NMR confirms carbonyl (C=O at ~165 ppm) and quaternary carbons.
  • Mass Spectrometry : ESI-MS (positive mode) should yield [M+H]⁺ at m/z 217.6 (C₆H₄ClFN₂O + H⁺).
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl, F percentages within ±0.3% .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against nicotinic acetylcholine receptors (nAChRs) or kinases using fluorometric assays (e.g., ADP-Glo™ Kinase Assay).
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cell lines (IC₅₀ determination).
  • Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability.
  • Data Interpretation : Compare results with positive controls (e.g., imidacloprid for nAChR inhibition) .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced target binding affinity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., nAChR). Focus on halogen bonding (Cl, F) and hydrophobic pockets.
  • QSAR : Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R² > 0.7).
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from in vitro, in vivo, and in silico studies using random-effects models (e.g., RevMan). Identify outliers via Cook’s distance.
  • Assay Standardization : Replicate assays under harmonized conditions (e.g., cell passage number, serum-free media).
  • Mechanistic Profiling : Use RNA-seq or phosphoproteomics to uncover off-target effects influencing discrepancies .

Q. How can researchers validate the purity and stability of this compound under long-term storage?

  • Methodological Answer :

  • Stability Testing : Store aliquots at –20°C, 4°C, and RT. Analyze monthly via HPLC (C18 column, 1 mL/min, 254 nm). Degradation products (e.g., hydrolyzed amide) appear as secondary peaks.
  • Accelerated Degradation : Expose to 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
  • Karl Fischer Titration : Monitor moisture content (<0.1% w/w) to prevent hydrolysis .

Q. What advanced spectral techniques differentiate this compound from structurally similar fluoronicotinamides?

  • Methodological Answer :

  • 2D NMR : HSQC and HMBC correlations confirm connectivity (e.g., coupling between F and adjacent protons).
  • X-ray Crystallography : Resolve crystal structure to confirm dihedral angles (e.g., amide plane vs. pyridine ring).
  • FT-IR : Compare carbonyl stretching (~1680 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) to reference spectra .

Methodological Notes

  • Data Reprodubility : Use triplicate measurements and report SD/SE. Pre-register protocols on platforms like Open Science Framework.
  • Ethical Compliance : For biological assays, follow OECD/ICH guidelines and obtain institutional biosafety approvals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.